Ethyl 2-sulfanylheptanoate
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Overview
Description
Ethyl 2-sulfanylheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfanyl group attached to the second carbon of the heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylheptanoate typically involves the esterification of 2-sulfanylheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-sulfanylheptanol.
Substitution: Various substituted heptanoates depending on the reagent used.
Scientific Research Applications
Ethyl 2-sulfanylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylheptanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Ethyl 2-sulfanylheptanoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-sulfanylhexanoate: Similar structure but with a shorter carbon chain.
Properties
CAS No. |
65351-00-0 |
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Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
ethyl 2-sulfanylheptanoate |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-8(12)9(10)11-4-2/h8,12H,3-7H2,1-2H3 |
InChI Key |
SQQQKDHNXXPLKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OCC)S |
Origin of Product |
United States |
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